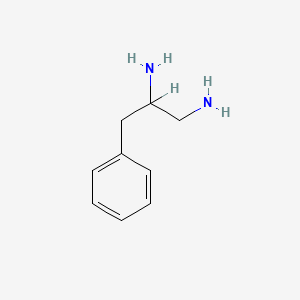

3-Phenylpropane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFFQOZYXJHZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75543-73-6 | |

| Record name | 3-phenylpropane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis of racemic 3-phenylpropane-1,2-diamine

An In-depth Technical Guide to the Synthesis of Racemic 3-Phenylpropane-1,2-diamine

Abstract

Vicinal diamines are a cornerstone structural motif in medicinal chemistry and asymmetric catalysis. Among them, 3-phenylpropane-1,2-diamine serves as a valuable chiral building block and a precursor for various pharmacologically active compounds. This technical guide provides a comprehensive overview of robust and reproducible synthetic strategies for obtaining racemic 3-phenylpropane-1,2-diamine. Two primary, field-proven methodologies are explored in detail: the direct reductive amination of a dicarbonyl precursor and a multi-step conversion from a readily available amino alcohol. Each strategy is presented with a thorough discussion of the underlying chemical principles, detailed step-by-step experimental protocols, and an analysis of the critical process parameters that ensure success. This document is intended to be a practical resource for researchers in organic synthesis and drug development, enabling the reliable preparation of this key synthetic intermediate.

Introduction: The Significance of 3-Phenylpropane-1,2-diamine

The 1,2-diamine moiety is a privileged scaffold found in numerous biologically active molecules and serves as a highly effective bidentate ligand in transition-metal catalysis. The specific structure of 3-phenylpropane-1,2-diamine, featuring a phenyl group adjacent to the diamine core, provides a unique combination of steric and electronic properties that are leveraged in the design of novel therapeutics and chiral catalysts.

The synthesis of this compound in its racemic form is the first essential step towards accessing its individual enantiomers through chiral resolution or developing asymmetric syntheses. A reliable and scalable synthesis of the racemate is therefore of paramount importance for research and development. This guide critically evaluates and presents two of the most logical and efficient synthetic pathways, starting from common laboratory reagents. The causality behind experimental choices is emphasized to provide a deeper understanding beyond simple procedural recitation.

Synthetic Strategy I: Direct Reductive Amination of 1-Phenyl-1,2-propanedione

This strategy represents the most convergent approach, constructing the target diamine from a dicarbonyl precursor in a single key transformation. The success of this route hinges on the efficient synthesis of the α-diketone intermediate, 1-phenyl-1,2-propanedione, and its subsequent double reductive amination.

Part A: Synthesis of the α-Diketone Precursor: 1-Phenyl-1,2-propanedione

The α-diketone, 1-phenyl-1,2-propanedione, is a known compound that can be prepared from the common starting material propiophenone.[1][2] A reliable method involves the α-oximation of propiophenone followed by hydrolytic cleavage of the N-O bond.

Causality and Mechanism: The synthesis begins with the reaction of propiophenone with an alkyl nitrite (like ethyl nitrite) under acidic conditions. The acid catalyzes the enolization of the ketone. The enol then attacks the electrophilic nitrogen of the protonated alkyl nitrite, leading to an α-oximino ketone after elimination of an alcohol. This intermediate is then hydrolyzed under acidic conditions to yield the final α-diketone.

Caption: Workflow for the synthesis of the diketone precursor.

Experimental Protocol: Synthesis of 1-Phenyl-1,2-propanedione[2]

-

Oximation:

-

Charge a reaction vessel equipped with a mechanical stirrer, thermometer, and gas inlet with propiophenone (1.0 eq) and a suitable solvent such as ethanol.

-

Cool the mixture to 0-5 °C.

-

Bubble dry hydrogen chloride gas into the solution to act as a catalyst.

-

Slowly add ethyl nitrite (1.1 eq) to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting material.

-

The product, 1-phenyl-1,2-propanedione-2-oxime, may precipitate and can be isolated by filtration.

-

-

Hydrolysis:

-

Prepare a solution of aqueous formaldehyde, concentrated hydrochloric acid, and ethanol.[2]

-

Add the 1-phenyl-1,2-propanedione-2-oxime (1.0 eq) to this solution.

-

Heat the mixture to reflux and monitor the reaction by TLC. The formaldehyde acts as an exchange agent, facilitating the hydrolysis of the oxime.

-

Upon completion, cool the reaction mixture and neutralize it carefully with a base (e.g., NaHCO₃ solution).

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenyl-1,2-propanedione.

-

The product can be purified further by vacuum distillation or column chromatography.

-

Part B: Double Reductive Amination

Reductive amination is a powerful transformation that converts a carbonyl group into an amine via an intermediate imine.[3] In this case, both carbonyls of the diketone react with an ammonia source to form a di-imine, which is then reduced in situ to the desired diamine.

Causality and Mechanism: The reaction is typically performed in a single pot. The ketone carbonyls react reversibly with an ammonia source (e.g., ammonium acetate or ammonia in alcohol) to form hemiaminal intermediates, which then dehydrate to form imines. A reducing agent, chosen to be selective for the imine over the ketone (like sodium cyanoborohydride) or under conditions where imine formation is rapid (catalytic hydrogenation), reduces the C=N bonds to C-N single bonds, driving the equilibrium towards the final amine product.[4][5]

Caption: Mechanism of double reductive amination.

Experimental Protocol: Reductive Amination of 1-Phenyl-1,2-propanedione

-

Reaction Setup:

-

To a solution of 1-phenyl-1,2-propanedione (1.0 eq) in a suitable solvent (e.g., methanol), add a large excess of an ammonia source, such as ammonium acetate (~10 eq).[6]

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (e.g., 5-10 mol%).

-

-

Hydrogenation:

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50-100 psi) using a Parr shaker or a similar hydrogenation apparatus.

-

Heat the reaction mixture gently (e.g., 40-50 °C) and allow it to stir vigorously under the hydrogen atmosphere.

-

Monitor the reaction progress by observing hydrogen uptake and by periodic TLC or GC-MS analysis of aliquots. The reaction may take 12-48 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in water and basify to a pH >12 with a strong base (e.g., 2 M NaOH) to deprotonate the diamine.

-

Extract the free diamine into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic 3-phenylpropane-1,2-diamine.

-

Purification can be achieved via vacuum distillation.

-

| Parameter | Strategy I Data | Reference |

| Starting Material | Propiophenone | [2] |

| Intermediate | 1-Phenyl-1,2-propanedione | [2] |

| Key Reagents | Ethyl Nitrite, HCl, NH₄OAc, Pd/C, H₂ | [2][6] |

| Overall Yield | Moderate (Typically 40-60% over 2 steps) | Estimated |

| Key Advantages | Convergent, direct route | N/A |

| Key Challenges | Handling of gaseous HCl, hydrogenation setup | N/A |

Synthetic Strategy II: From Racemic 2-Amino-1-phenylpropan-1-ol (Norephedrine)

This classical approach transforms a readily available amino alcohol into the target diamine by converting the hydroxyl group into a second amino group. This multi-step sequence offers excellent control and is highly reliable. Starting with racemic norephedrine will produce the racemic diamine.

Causality and Mechanism: The core of this strategy is a nucleophilic substitution. The hydroxyl group is a poor leaving group, so it must first be "activated" by converting it into a sulfonate ester (e.g., a mesylate). A nitrogen nucleophile, typically azide (N₃⁻), is then used to displace the mesylate via an Sₙ2 reaction. The resulting azide is a stable precursor that can be cleanly reduced to the primary amine. An initial protection step for the existing amine is often wise to prevent it from interfering with the mesylation step.

Caption: Multi-step workflow starting from racemic norephedrine.

Experimental Protocol: Synthesis from Racemic Norephedrine[7]

-

N-Protection (Example with Trifluoroacetyl):

-

Dissolve racemic norephedrine (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the solution to 0 °C and add a base such as triethylamine (1.2 eq).

-

Slowly add trifluoroacetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up to remove excess reagents and isolate the N-trifluoroacetyl-norephedrine.

-

-

Hydroxyl Activation (Mesylation):

-

Dissolve the protected amino alcohol (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the reaction with water and extract the product. Dry the organic layer and concentrate to yield the crude mesylate, which is often used directly in the next step without further purification.

-

-

Azide Substitution:

-

Dissolve the crude mesylate (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium azide (NaN₃, ~3.0 eq). Caution: Sodium azide is highly toxic.

-

Heat the mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture, pour into water, and extract the product with a solvent like ethyl acetate.

-

Wash the organic layer extensively with water to remove DMF, then with brine. Dry and concentrate to yield the azido intermediate.

-

-

Azide Reduction and Deprotection:

-

Method A (Catalytic Hydrogenation): Dissolve the azide intermediate in methanol or ethanol. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen (50-100 psi) and stir vigorously until the reaction is complete. This method often cleaves the trifluoroacetyl group concurrently or upon basic work-up.[8]

-

Method B (LiAlH₄ Reduction): Caution: LiAlH₄ reacts violently with water. In an inert atmosphere, slowly add a solution of the azide in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux for a few hours. Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and more water (Fieser work-up). This will reduce the azide and likely also remove the protecting group.

-

After reduction and deprotection, perform an acidic-basic work-up as described in Strategy I (Part B, step 3) to isolate the final diamine product.

-

| Parameter | Strategy II Data | Reference |

| Starting Material | Racemic Norephedrine | [7] |

| Key Reagents | (CF₃CO)₂O, MsCl, NaN₃, H₂/Pd/C or LiAlH₄ | [7][8] |

| Overall Yield | Good (Typically 60-75% over 4 steps) | [7] |

| Key Advantages | Reliable, well-established chemistry, avoids high pressure | N/A |

| Key Challenges | Multi-step, use of highly toxic sodium azide | N/A |

Safety Precautions

The synthetic routes described involve hazardous materials and reactions that must be handled with appropriate care in a controlled laboratory environment.

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (forms toxic hydrazoic acid gas) and heavy metals. Handle only in a well-ventilated fume hood with appropriate PPE.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar). The quenching procedure must be performed slowly and with extreme caution behind a blast shield.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated. The Pd/C catalyst can be pyrophoric upon exposure to air after the reaction; filter it while still wet with solvent and do not allow it to dry in the open.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All operations should be performed in a certified chemical fume hood.

Conclusion

The can be successfully achieved through multiple reliable pathways. The choice of strategy depends on the available starting materials, equipment, and scale of the reaction.

-

Strategy I (Reductive Amination of Diketone) is a highly convergent route, ideal for rapidly accessing the target molecule if the diketone precursor is available or can be synthesized efficiently. It is well-suited for larger-scale preparations where a one-pot transformation is desirable.

-

Strategy II (from Amino Alcohol) is a robust, multi-step sequence that offers excellent control. While longer, it relies on well-understood, high-yielding individual reactions and avoids the need for high-pressure hydrogenation equipment if LiAlH₄ is used for the reduction.

Both methods provide a solid foundation for researchers requiring access to this important vicinal diamine for applications in drug discovery and catalyst development.

References

-

Erowid. (n.d.). Reductive Amination Review. Erowid.org. [Link]

-

Wikipedia. (2023). Reductive amination. In Wikipedia. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

- Google Patents. (n.d.).

-

PubChem. (n.d.). 1-Phenyl-1,2-propanedione. National Center for Biotechnology Information. [Link]

-

The Hive. (n.d.). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. [Link]

-

PrepChem. (n.d.). Synthesis of 1-phenylpropane-1,2-dione. [Link]

-

Wikipedia. (2023). Phenyl-2-nitropropene. In Wikipedia. [Link]

-

Noggle, F. T., DeRuiter, J., & Clark, C. R. (1987). Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene. Journal of Chromatographic Science, 25(1), 38–42. [Link]

-

Dufrasne, F., & Nève, J. (2004). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from ψ-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Monatshefte für Chemie / Chemical Monthly, 136(1), 79-88. [Link]

-

Rhodium.ws. (n.d.). One Pot Conversion of Alcohols to Amines. [Link]

-

JoVE. (n.d.). Preparation of 1° Amines: Azide Synthesis. [Link]

-

Organic Syntheses. (n.d.). Nitrostyrene. [Link]

- Ballini, R., Bosica, G., & Galarini, R. (1993). A new, simple, and efficient conversion of aldehydes and ketones to nitroalkenes. Tetrahedron Letters, 34(48), 7849-7850.

-

Wiley Online Library. (2020). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction. [Link]

-

ResearchGate. (2014). Asymmetric Henry reaction catalysed by transition metal complexes: A short review. [Link]

-

One Part of Chemistry Blog. (2013). Reduction of 1-phenyl-1,2-propanedione to 1-phenyl-1,2-propanediol. [Link]

-

ACS Publications. (2017). Sustainable Catalytic Amination of Diols: From Cycloamination to Monoamination. [Link]

-

ACS Publications. (2021). Nickel-Catalyzed Selective Monoamination of 1,2-Diols: An Affordable Approach to Amino Alcohols. [Link]

Sources

- 1. 1-Phenyl-1,2-propanedione | C9H8O2 | CID 11363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN106883109A - The synthetic method of the propanedione of 1 phenyl of novel photoinitiator 1,2 - Google Patents [patents.google.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Reductive Amination Review [erowid.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]

Enantioselective Synthesis of (S)-3-Phenylpropane-1,2-diamine

Technical Guide for Research & Development

Executive Summary & Strategic Rationale

(S)-3-phenylpropane-1,2-diamine (CAS: 85612-59-5 for (S)-isomer derivatives) is a privileged chiral scaffold used in the development of substance P antagonists, antitumor agents, and as a ligand in asymmetric catalysis.

While catalytic asymmetric synthesis (e.g., Sharpless aminohydroxylation) offers routes to vicinal diamines, these methods often suffer from regioselectivity issues when applied to allylbenzene derivatives. For the specific target—where the chiral center resides at the C2 position and the C1 position is a primary amine—the Chiral Pool Approach utilizing L-Phenylalanine is the superior strategy.

Why this route?

-

Enantiomeric Fidelity: L-Phenylalanine provides the (S)-stereocenter fixed at >99% ee, eliminating the need for expensive chiral resolution.

-

Scalability: The reagents (NaBH₄, MsCl, NaN₃) are amenable to kilogram-scale production compared to heavy-metal catalysts.

-

Regiocontrol: The stepwise transformation of the carboxylic acid to a primary amine (via alcohol) guarantees the 1,2-diamine structure without regioisomeric byproducts.

Retrosynthetic Analysis

The logic follows a linear reduction and functional group interconversion (FGI) pathway. The stereocenter at C2 (alpha-carbon of the amino acid) remains untouched throughout the synthesis, preserving the (S)-configuration.

Figure 1: Retrosynthetic disconnection showing the preservation of the C2 chiral center derived from L-Phenylalanine.[1]

Detailed Experimental Protocol

This protocol is designed for a 10-50 mmol scale. It prioritizes safety and intermediate stability.[2]

Phase 1: Reduction of L-Phenylalanine to (S)-Phenylalaninol

Objective: Convert the carboxylic acid to a primary alcohol. Critical Insight: We utilize the NaBH₄/I₂ system. Unlike LiAlH₄, this system is safer, easier to quench, and highly selective for amino acids, avoiding racemization.

Reagents:

-

L-Phenylalanine (1.0 equiv)

-

Sodium Borohydride (NaBH₄, 2.4 equiv)

-

Iodine (I₂, 1.0 equiv)

-

THF (Anhydrous)

Procedure:

-

Suspend L-Phenylalanine (16.5 g, 100 mmol) and NaBH₄ (9.1 g, 240 mmol) in anhydrous THF (200 mL) under N₂ atmosphere.

-

Cool to 0°C. Add a solution of Iodine (25.4 g, 100 mmol) in THF (50 mL) dropwise over 30 mins. Caution: H₂ gas evolution.

-

Heat to reflux for 18 hours. The solution should become clear/colorless.

-

Quench: Cool to room temp. Add Methanol carefully until effervescence ceases. Evaporate solvent.

-

Workup: Dissolve residue in 20% KOH (100 mL). Stir for 4 hours to break borate complexes. Extract with DCM (3 x 100 mL). Dry over Na₂SO₄ and concentrate.

-

Yield: Expect ~90-95% of a white solid.

-

Checkpoint: ¹H NMR should show disappearance of COOH proton and appearance of -CH₂OH multiplet at δ 3.5-3.7 ppm.

Phase 2: N-Protection (Boc-Protection)

Objective: Mask the amine to prevent self-alkylation or polymerization during the activation step.

Procedure:

-

Dissolve (S)-Phenylalaninol (15.1 g, 100 mmol) in DCM (150 mL).

-

Add Triethylamine (TEA, 1.1 equiv).

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in DCM dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Wash with 1N HCl (cold), saturated NaHCO₃, and brine.

-

Recrystallize from Hexane/EtOAc if necessary.

Phase 3: Activation and Azidation (The Critical Junction)

Objective: Convert the hydroxyl group to a leaving group (Mesylate) and displace with Azide. Expert Note: Direct displacement of the mesylate by azide is efficient. However, ensure the reaction mixture remains neutral to avoid cyclization of the Boc-group onto the mesylate (forming an oxazolidinone byproduct).

Step 3A: Mesylation

-

Dissolve N-Boc-(S)-phenylalaninol (100 mmol) and TEA (1.5 equiv) in dry DCM (200 mL) at -10°C.

-

Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

-

Stir 1 hour at 0°C.

-

Rapid workup: Wash with cold water, dry, and concentrate. Do not store the mesylate; use immediately.

Step 3B: Azide Displacement

-

Dissolve the crude mesylate in DMF (anhydrous, 150 mL).

-

Add Sodium Azide (NaN₃, 2.0 equiv).

-

Heat to 60°C for 6-8 hours. Do not exceed 80°C to prevent Boc-decomposition or elimination.

-

Safety: Azides are potential explosion hazards. Use a blast shield.

-

Workup: Dilute with water, extract with Ether/EtOAc. Wash organic layer extensively with water (to remove DMF).

Phase 4: Reduction and Deprotection

Objective: Convert Azide to Amine and remove Boc group.

-

Reduction: Dissolve the Azide intermediate in Methanol. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm (balloon) for 12 hours.

-

Alternative: Staudinger reduction (PPh₃/THF/H₂O) if alkene functionality exists elsewhere (unlikely here).

-

-

Deprotection: Filter catalyst. Add 4M HCl in Dioxane (10 equiv) to the filtrate. Stir 2 hours.

-

Isolation: Concentrate to dryness. The product is isolated as the (S)-3-phenylpropane-1,2-diamine dihydrochloride salt .

Process Visualization (Workflow)

Figure 2: Step-by-step synthetic workflow from L-Phenylalanine to the target diamine salt.

Quantitative Data & Quality Control

Reagent Stoichiometry Table

| Reagent | Role | Equiv. | Critical Parameter |

| L-Phenylalanine | Starting Material | 1.0 | >99% ee required |

| NaBH₄ / I₂ | Reducing System | 2.4 / 1.0 | Add I₂ slowly to control H₂ evolution |

| Boc₂O | Protecting Group | 1.1 | Avoid large excess to prevent di-Boc |

| MsCl | Activator | 1.2 | Keep T < 0°C to prevent elimination |

| NaN₃ | Nucleophile | 2.0 | Use Blast Shield; Keep T < 80°C |

Analytical Validation

To confirm the identity and enantiopurity of the final product:

-

¹H NMR (D₂O, 400 MHz):

-

δ 7.20-7.40 (m, 5H, Ph).

-

δ 3.60-3.80 (m, 1H, CH-N).

-

δ 3.10-3.30 (m, 2H, CH₂-N).

-

δ 2.80-3.00 (m, 2H, Ph-CH₂).

-

-

Enantiomeric Excess (ee):

-

Method: Derivatization with Mosher's acid chloride or analysis on Chiral HPLC (e.g., Chiralcel OD-H column).

-

Eluent: Hexane/IPA (90:10) with 0.1% Diethylamine (for the free base).

-

Target: >98% ee (retention of configuration).

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Solution |

| Low Yield in Step 1 | Incomplete borate hydrolysis | Increase reflux time with KOH or use refluxing Methanol/HCl for workup. |

| Oxazolidinone Formation | Cyclization during mesylation | Keep the reaction cold (-10°C). Avoid strong bases. Use Mitsunobu azidation (PPh₃/DIAD/DPPA) as an alternative if this persists. |

| Racemization | High temp during azidation | Strictly control DMF bath temperature to 60°C. Do not reflux. |

| Incomplete Deprotection | Boc group stability | Ensure HCl/Dioxane is fresh. Anhydrous conditions preferred to avoid sticky hygroscopic salts. |

References

-

McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 58(13), 3568–3571. Link (Methodology for NaBH4/I2 reduction).

-

Dufrasne, F., & Neve, J. (2005).[3] "Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers." Monatshefte für Chemie, 136, 77–84. Link (Discussion on protecting groups and diamine synthesis).

-

Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link (Review of amino alcohol to diamine transformations).

-

PubChem Compound Summary. "3-phenylpropane-1,2-diamine." Link (Physical properties and identifiers).

Sources

An In-depth Technical Guide to the Stereoselective Synthesis of 3-Phenylpropane-1,2-diamine

Abstract

Chiral 1,2-diamines are foundational building blocks in modern medicinal chemistry and asymmetric catalysis. Among these, 3-phenylpropane-1,2-diamine, with its two contiguous stereocenters, represents a valuable scaffold for the development of novel therapeutics and chiral ligands. This technical guide provides an in-depth analysis of the principal stereoselective strategies for the synthesis of this versatile diamine. We will dissect a range of methodologies, from the utilization of the chiral pool and substrate-controlled diastereoselective reactions to catalyst-controlled enantioselective transformations. For each approach, the underlying mechanistic principles, causal experimental choices, and detailed, field-proven protocols are provided. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of the stereoselective synthesis of 3-phenylpropane-1,2-diamine.

Introduction: The Significance of 3-Phenylpropane-1,2-diamine

Vicinal diamines are a privileged structural motif found in a vast array of pharmaceuticals, natural products, and are widely employed as chiral ligands and organocatalysts in asymmetric synthesis.[1][2][3] The 3-phenylpropane-1,2-diamine framework, in particular, offers a combination of aromatic, aliphatic, and stereochemically rich features, making it an attractive starting point for drug discovery programs and the design of novel catalytic systems. The precise control over the absolute and relative stereochemistry of the two amine-bearing carbons is paramount, as different stereoisomers can exhibit vastly different biological activities or catalytic efficiencies.

This guide will explore three major strategic approaches to establishing the stereochemistry of 3-phenylpropane-1,2-diamine:

-

Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules as starting materials.

-

Substrate-Controlled Diastereoselective Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a reaction.

-

Catalyst-Controlled Enantioselective Synthesis: Utilizing a chiral catalyst to transform a prochiral substrate into an enantiomerically enriched product.

Each section will provide a detailed rationale for the chosen synthetic route, a step-by-step experimental protocol, and a discussion of the expected outcomes and potential challenges.

Chiral Pool Approach: Diastereoselective Synthesis from Norephedrine

One of the most direct and classical methods for synthesizing specific diastereomers of 1-phenylpropane-1,2-diamine is to start from a readily available and inexpensive chiral amino alcohol, such as norephedrine. This "chiral pool" approach leverages the pre-existing stereocenters of the starting material to establish the desired stereochemistry in the final product.

The overall strategy involves the conversion of the hydroxyl group of a protected norephedrine derivative into an amine with either retention or inversion of configuration, allowing for the synthesis of different diastereomers. A common pathway involves the activation of the hydroxyl group as a good leaving group (e.g., mesylate), followed by nucleophilic substitution with an azide, and subsequent reduction.

Causality Behind Experimental Choices

-

Protecting Group: The choice of the trifluoroacetyl group to protect the initial amine is crucial. It is a robust protecting group that can withstand the reaction conditions for the conversion of the hydroxyl group, yet it can be removed under conditions that do not compromise the stereochemical integrity of the product.[4]

-

Hydroxyl to Amine Conversion: The conversion of the alcohol to the diamine is achieved through a two-step sequence: mesylation followed by azide substitution and then reduction. The S(_N)2 reaction of the mesylate with azide proceeds with inversion of configuration at the benzylic carbon. This allows for the synthesis of the anti diastereomer from the syn starting material (norephedrine).

-

Stereochemical Control: The stereochemical outcome is dictated by the stereochemistry of the starting norephedrine and the S(_N)2 inversion step. By starting with different stereoisomers of norephedrine, one can access all four possible stereoisomers of the final diamine.

Experimental Protocol: Synthesis of (1R,2S)-1-Phenylpropane-1,2-diamine from (1R,2S)-Norephedrine

This protocol is adapted from the work of Dufrasne and Nève.[4]

Step 1: N-Trifluoroacetylation of (1R,2S)-Norephedrine

-

To a solution of (1R,2S)-norephedrine (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with 1 M HCl, saturated NaHCO(_3) solution, and brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield N-trifluoroacetyl-(1R,2S)-norephedrine.

Step 2: Mesylation of the Hydroxyl Group

-

Dissolve the N-trifluoroacetyl-(1R,2S)-norephedrine (1.0 eq) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.2 eq) followed by the dropwise addition of methanesulfonyl chloride (1.1 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Wash the mixture with cold water and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure at low temperature to obtain the crude mesylate. Use this intermediate immediately in the next step due to its potential instability.

Step 3: Azide Substitution

-

Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the azido intermediate.

Step 4: Reduction of the Azide and Deprotection

-

Dissolve the azido intermediate (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate to obtain the crude trifluoroacetyl-protected diamine.

-

For deprotection, dissolve the crude product in a mixture of methanol and concentrated hydrochloric acid and heat to reflux for 4-6 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Dissolve the residue in water and wash with dichloromethane.

-

Basify the aqueous layer with 2 M NaOH and extract with dichloromethane (3x).

-

Dry the combined organic layers over anhydrous Na(_2)SO(_4), filter, and concentrate to yield the desired (1R,2S)-1-phenylpropane-1,2-diamine.

Caption: Synthesis of 3-phenylpropane-1,2-diamine from norephedrine.

Catalyst-Controlled Enantioselective Synthesis: The Sharpless Asymmetric Dihydroxylation Route

For substrates that do not have pre-existing stereocenters, a powerful strategy is to use a chiral catalyst to induce enantioselectivity. The Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern asymmetric synthesis, allowing for the highly enantioselective conversion of prochiral alkenes into chiral vicinal diols.[1][5][6] Allylbenzene is an ideal starting material for this approach to synthesize 3-phenylpropane-1,2-diol, which can then be converted to the target diamine.

Causality Behind Experimental Choices

-

Catalytic System: The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids.[7] Commercially available "AD-mix" formulations (AD-mix-α and AD-mix-β) contain the osmium catalyst, the chiral ligand, a re-oxidant (potassium ferricyanide), and a base (potassium carbonate), which simplifies the experimental procedure. The choice between AD-mix-α and AD-mix-β determines which enantiomer of the diol is formed.

-

Diol to Diamine Conversion: The conversion of the chiral 1,2-diol to a 1,2-diamine requires a two-step process that results in a double inversion of stereochemistry, ultimately leading to a retention of the overall stereochemical configuration relative to the diol. This is typically achieved by:

-

Converting both hydroxyl groups into good leaving groups (e.g., mesylates or tosylates).

-

Displacing both leaving groups with an azide nucleophile in a double S(_N)2 reaction.

-

Reducing the resulting diazide to the diamine.

-

Experimental Protocol: Synthesis of (R)-3-Phenylpropane-1,2-diol and subsequent conversion to (R)-3-Phenylpropane-1,2-diamine

Step 1: Sharpless Asymmetric Dihydroxylation of Allylbenzene

-

Prepare a mixture of tert-butanol and water (1:1, v/v).

-

To this solvent mixture, add AD-mix-β (1.4 g per mmol of alkene).

-

Stir the mixture at room temperature until both phases are clear, then cool to 0 °C in an ice bath.

-

Add allylbenzene (1.0 eq) to the cooled mixture and stir vigorously at 0 °C.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.

-

Once the reaction is complete, add sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with 2 M NaOH and brine.

-

Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-3-phenylpropane-1,2-diol. High enantiomeric excesses (often >90% ee) are typically achieved.[8]

Step 2: Conversion of the Diol to the Diamine (Double Inversion)

-

Dimesylation: Dissolve the chiral diol (1.0 eq) in anhydrous dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (2.2 eq). Stir at 0 °C for 2-4 hours. Wash with cold 1 M HCl, saturated NaHCO(_3), and brine. Dry the organic layer and concentrate to give the crude dimesylate, which should be used immediately.

-

Diazide Formation: Dissolve the crude dimesylate in DMF and add sodium azide (5.0 eq). Heat the mixture to 80-100 °C and stir for 12-24 hours. Cool, pour into water, and extract with ethyl acetate. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain the diazide.

-

Reduction: Dissolve the diazide in methanol or THF and add a catalytic amount of 10% Pd/C or use a reducing agent like lithium aluminum hydride (LiAlH(_4)) in THF. For hydrogenation with Pd/C, stir under a hydrogen atmosphere until the reaction is complete. Filter through Celite and concentrate to obtain the crude diamine. If using LiAlH(_4), carefully quench the reaction with water and 15% NaOH solution, filter the solids, and concentrate the filtrate. Purify the resulting diamine by distillation or chromatography.

Caption: Sharpless AD approach to chiral 3-phenylpropane-1,2-diamine.

Asymmetric Hydrogenation: A Direct Approach to Chiral Amines

Asymmetric hydrogenation of prochiral enamines or imines is a highly efficient and atom-economical method for the synthesis of chiral amines.[2] This strategy involves the creation of a suitable unsaturated precursor followed by hydrogenation using a chiral transition metal catalyst.

Causality Behind Experimental Choices

-

Substrate Preparation: A key precursor for this route is an enamine derived from a ketone. For 3-phenylpropane-1,2-diamine, a suitable precursor would be an N-protected 1-phenylprop-1-en-2-amine.

-

Catalyst System: The success of asymmetric hydrogenation hinges on the choice of the chiral ligand. Josiphos-type ligands in combination with rhodium or iridium precursors are known to be highly effective for the hydrogenation of unprotected enamines, often providing high yields and enantioselectivities.[9]

-

Stereochemical Outcome: The facial selectivity of the hydrogen addition to the double bond is controlled by the chiral catalyst, leading to the formation of one enantiomer in excess.

Experimental Protocol: Asymmetric Hydrogenation of an Enamine Precursor

Step 1: Synthesis of the Enamine Precursor

(A specific protocol for the synthesis of the required enamine precursor, N-protected 1-phenylprop-1-en-2-amine, would be detailed here. This could involve, for example, the condensation of a primary amine with 1-phenyl-2-propanone followed by protection.)

Step 2: Asymmetric Hydrogenation

-

In a glovebox, charge a pressure reactor with the chiral catalyst precursor (e.g., [Rh(COD)(_2)]BF(_4)) and a chiral ligand (e.g., a Josiphos-type ligand) in a degassed solvent like methanol or dichloromethane.

-

Stir the solution to form the active catalyst.

-

Add the enamine substrate.

-

Seal the reactor, remove it from the glovebox, and pressurize with hydrogen gas (typically 10-50 atm).

-

Stir the reaction at a controlled temperature (e.g., room temperature) for the specified time (e.g., 12-24 hours).

-

Carefully vent the reactor and concentrate the reaction mixture.

-

The crude product can then be deprotected (if necessary) and purified by chromatography or distillation to yield the enantiomerically enriched diamine.

Caption: Asymmetric hydrogenation route to 3-phenylpropane-1,2-diamine.

Data Presentation: Comparative Analysis of Synthetic Routes

The choice of synthetic route often depends on factors such as substrate availability, desired stereoisomer, scalability, and cost. The following table provides a comparative overview of the discussed methods.

| Synthetic Strategy | Starting Material | Key Transformation | Typical Yield | Stereoselectivity (ee/dr) | Advantages | Disadvantages |

| Chiral Pool | Norephedrine | S(_N)2 displacement of an activated alcohol | 60-70% (overall) | >98% dr | High stereocontrol, inexpensive starting material | Limited to the stereoisomers accessible from the chiral pool |

| Sharpless AD | Allylbenzene | Asymmetric dihydroxylation | 70-90% (for diol) | >90% ee | High enantioselectivity, predictable stereochemistry | Multi-step conversion from diol to diamine, use of toxic osmium tetroxide |

| Asymmetric Hydrogenation | 1-Phenyl-2-propanone derivative | Catalytic hydrogenation of an enamine | 80-95% | 90-99% ee | High atom economy, direct formation of the amine | Requires synthesis of the enamine precursor, catalyst cost |

Conclusion and Future Outlook

The stereoselective synthesis of 3-phenylpropane-1,2-diamine can be effectively achieved through a variety of strategic approaches. The choice of method will be dictated by the specific requirements of the research or development program. The chiral pool synthesis from norephedrine offers a robust and cost-effective route to specific diastereomers. For access to enantiomerically pure forms from a prochiral starting material, the Sharpless asymmetric dihydroxylation and asymmetric hydrogenation methods provide powerful and highly selective alternatives.

Future developments in this field will likely focus on the discovery of more efficient and sustainable catalytic systems. This includes the development of catalysts based on earth-abundant metals and the use of biocatalysis to achieve even higher levels of selectivity under milder reaction conditions. As the demand for enantiomerically pure diamines continues to grow, the development of novel and practical synthetic methodologies will remain a key area of research.

References

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines - RUA. [Link]

-

Asymmetric Transfer Hydrogenation of Stable N-H Imines for the Synthesis of Enantiopure α‐Chiral Primary Amines - ResearchGate. [Link]

-

Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

-

Asymmetric hydrogenation of O-/N-functional group substituted arenes. [Link]

-

Enzymatic synthesis of all stereoisomers of 1-phenylpropane-1,2-diol - ResearchGate. [Link]

-

Chiral auxiliary - Wikipedia. [Link]

-

Asymmetric hydrogenation of imines - PubMed. [Link]

-

(PDF) Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol - ResearchGate. [Link]

-

Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. [Link]

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

-

1,2,3-Triazolo-Bridged Click Coupling of Pinane-Based Azidodiol Enantiomers with Pyrimidine- and Purine-Based Building Blocks: Synthesis, Antiproliferative, and Antimicrobial Evaluation - MDPI. [Link]

-

CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

-

Stereospecific Synthesis of Chiral 1,2-Diaryl-1,2-Diaminoethanes by Assisted Hydrogen Bonds. [Link]

-

Enantio- and diastereoselective synthesis of γ-amino alcohols - Semantic Scholar. [Link]

-

Convenient synthesis of 1-phenyl-1,2-propanediamines. Preliminary pharmacological results - PubMed. [Link]

-

,Microwave assisted fast and clean conversion of mesylate to azide: Synthesis of (lS,2R/IR,2S)-1-azido-2-carbocyclic amines as i. [Link]

-

Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

-

Sharpless asymmetric dihydroxylation - Wikipedia. [Link]

-

Sharpless Asymmetric Dihydroxylation Reaction - Andrew G Myers Research Group. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]

-

Practical Asymmetric Synthesis of 1,2-Diamines in the 3-Aminoazepane Series - Figshare. [Link]

-

Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines - PubMed. [Link]

-

evans enolate alkylation-hydrolysisx. [Link]

-

Enantioselective Hydrogenation of 1-Phenyl-1,2-propanedione | Request PDF - ResearchGate. [Link]

-

Evans' original oxazolidinone auxiliary‐based asymmetric methodology. - ResearchGate. [Link]

-

TRIAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF 2- SUBSTITUTED PHENYL AZIDES TO DIMETHYL - Rasayan Journal of Chemistry. [Link]

-

New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. [Link]

-

Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. [Link]

Sources

- 1. sctunisie.org [sctunisie.org]

- 2. researchgate.net [researchgate.net]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Buy (R)-3-phenylpropane-1,2-diol | 79299-22-2 [smolecule.com]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

3-phenylpropane-1,2-diamine synthesis from phenylpropanolamine

An In-depth Technical Guide to the Synthesis of 3-Phenylpropane-1,2-diamine from Phenylpropanolamine

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3-phenylpropane-1,2-diamine from the readily available starting material, phenylpropanolamine (PPA), also known as norephedrine. Vicinal diamines are crucial structural motifs in medicinal chemistry and serve as valuable chiral ligands in asymmetric synthesis.[1][2] This document details a robust, multi-step synthetic pathway involving amine protection, stereospecific conversion of the hydroxyl group to an azide, and subsequent reduction and deprotection. The rationale behind each experimental step, potential challenges, and detailed protocols are presented to provide researchers, chemists, and drug development professionals with a practical and validated approach to this transformation. The core of this synthesis is adapted from methodologies developed for the diastereoselective synthesis of 1,2-diamino-1-phenylpropanes.[3]

Introduction and Strategic Rationale

Phenylpropanolamine (PPA) is a chiral amino alcohol that provides a structurally rich and cost-effective starting point for the synthesis of more complex molecules.[4] The target molecule, 3-phenylpropane-1,2-diamine, contains a second amine functionality vicinal to the original amino group. A direct conversion is not feasible due to the unreactive nature of the hydroxyl group and the potential for side reactions involving the existing primary amine.

Therefore, a multi-step, stereocontrolled strategy is required. The pathway detailed herein is designed to address these challenges logically:

-

Amine Protection: The nucleophilic primary amine of PPA must first be protected to prevent it from interfering with subsequent reactions, particularly the activation of the hydroxyl group. An N-trifluoroacetyl group is an excellent choice as it is robust yet can be removed under specific hydrolytic conditions without compromising the final product.[3]

-

Hydroxyl Group Activation: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more labile functionality. This is typically achieved by converting it into a sulfonate ester (e.g., tosylate, mesylate) or a halide.

-

Nucleophilic Substitution with Azide: The introduction of the second nitrogen atom is accomplished via an SN2 reaction using an azide salt, such as sodium azide (NaN₃). The azide ion is an excellent, non-basic nucleophile that serves as a "masked" primary amine, preventing the common issue of over-alkylation.[5] This SN2 reaction proceeds with a predictable inversion of stereochemistry at the benzylic carbon.[6]

-

Azide Reduction: The azide group is then chemoselectively reduced to a primary amine. This transformation is one of the most reliable methods for preparing primary amines.[7] Catalytic hydrogenation is a clean and high-yielding method for this step.[8]

-

Deprotection: The final step involves the removal of the N-trifluoroacetyl protecting group to unveil the second primary amine, yielding the target 3-phenylpropane-1,2-diamine.

This sequential approach ensures high selectivity, control over stereochemistry, and provides a clear, reproducible path to the desired vicinal diamine.

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from phenylpropanolamine to 3-phenylpropane-1,2-diamine.

Caption: Multi-step synthesis of 3-phenylpropane-1,2-diamine.

Detailed Experimental Protocol

Safety Precaution: This procedure involves hazardous materials, including trifluoroacetic anhydride, sodium azide (which is highly toxic and can form explosive heavy metal azides), and flammable solvents. All steps must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Protection of Phenylpropanolamine

-

Rationale: The primary amine is protected as a trifluoroacetamide to render it non-nucleophilic for the subsequent steps. This protecting group was shown to be particularly suitable for reducing side reactions in a similar synthesis.[3]

-

Procedure:

-

Dissolve phenylpropanolamine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add pyridine (1.2 eq) to the stirred solution.

-

Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-(1-hydroxy-1-phenylpropan-2-yl)-2,2,2-trifluoroacetamide. The crude product is often of sufficient purity for the next step.

-

Step 2: Activation of the Hydroxyl Group (Tosylation)

-

Rationale: The hydroxyl group is converted to a p-toluenesulfonate (tosylate) ester, an excellent leaving group for the SN2 reaction.

-

Procedure:

-

Dissolve the N-protected PPA from Step 1 (1.0 eq) in anhydrous DCM (approx. 0.2 M).

-

Cool the solution to 0 °C.

-

Add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude tosylate can be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

-

Step 3: Nucleophilic Substitution with Sodium Azide

-

Rationale: The tosylate is displaced by the azide ion in a classic SN2 reaction. This step introduces the second nitrogen atom and inverts the stereocenter at the benzylic carbon. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction.[3]

-

Procedure:

-

Dissolve the purified tosylate from Step 2 (1.0 eq) in anhydrous DMF (approx. 0.3 M) in a round-bottom flask.

-

Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts, wash extensively with water (to remove DMF) and then with brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the azido amide intermediate.

-

Step 4: Reduction of the Azide

-

Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines, liberating nitrogen gas as the only byproduct.[7][8]

-

Procedure:

-

Dissolve the azido amide from Step 3 (1.0 eq) in ethanol or methanol (approx. 0.1 M) in a hydrogenation flask.

-

Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% Pd) to the solution.

-

Secure the flask to a hydrogenation apparatus, purge the system with nitrogen, and then introduce hydrogen gas (typically via a balloon or at 1-3 atm pressure).

-

Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material (typically 4-12 hours).

-

Carefully purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude protected diamine, which can be used directly in the final step.

-

Step 5: Deprotection of the Trifluoroacetamide

-

Rationale: The trifluoroacetyl group is removed by acid-catalyzed hydrolysis to yield the final 1,2-diamine product.[3]

-

Procedure:

-

Dissolve the crude protected diamine from Step 4 in a mixture of methanol and water (e.g., 9:1 v/v).

-

Add concentrated hydrochloric acid (12M HCl, several equivalents) and heat the mixture to reflux (approx. 60-70 °C) for 6-12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the methanol.

-

Neutralize the remaining aqueous solution by carefully adding a strong base (e.g., 50% NaOH solution) at 0 °C until the pH is >12.

-

Extract the free diamine product into an organic solvent such as DCM or ethyl acetate (multiple extractions are recommended).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude 3-phenylpropane-1,2-diamine.

-

The final product can be purified by distillation under reduced pressure or by crystallization of a salt (e.g., the dihydrochloride salt).

-

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the synthesized 3-phenylpropane-1,2-diamine. The following table summarizes expected analytical data.

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.20-7.40 (m, 5H, Ar-H), ~3.80-4.00 (m, 1H, CH-Ph), ~2.80-3.10 (m, 1H, CH-CH₃), ~1.50-2.00 (br s, 4H, -NH₂ x2), ~1.00-1.20 (d, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~140-142 (Ar C), ~128-129 (Ar CH), ~126-127 (Ar CH), ~55-58 (CH-Ph), ~50-53 (CH-CH₃), ~20-22 (-CH₃) |

| Mass Spec (ESI+) | [M+H]⁺ = 151.12 |

| Yield (Overall) | 40-60% (unoptimized) |

References

- Bosch, I., Costa, A. M., Martín, M., Urpí, F., & Vilarrasa, J. (2000).

- Alper, P. B., Hung, S. C., & Wong, C. H. (1996). The chemistry of amine-azide interconversion: catalytic diazotransfer and regioselective azide reduction. Tetrahedron Letters, 37(34), 6029-6032.

- Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368.

-

Brainly. (2019). How might a reductive amination be used to synthesize phenylpropanolamine, an amino alcohol pharmaceutical. Retrieved from brainly.com. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from organic-chemistry.org. [Link]

- Andersson, P. G., & Johansson, F. (2009). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 7(16), 3213-3221.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from nrochemistry.com. [Link]

- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines.

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols.

- Ramón, D. J., & Yus, M. (2006). Stereoselective synthesis of vicinal anti-amino alcohols from N-tert-butanesulfinyl aldimines and cyclopropanols. The Journal of Organic Chemistry, 71(5), 2063–2066.

-

Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from chemistrynotes.com. [Link]

- Pellissier, H. (2006). Stereoselective Synthesis of Vicinal Diamines.

- Carretero, J. C., & García Ruano, J. L. (2003). Stereoselective synthesis of vicinal amino alcohols derivatives from 1-substituted cyclopropanols and chiral N-tert-butanesulfinyl imines. The Journal of Organic Chemistry, 68(10), 4104–4108.

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from masterorganicchemistry.com. [Link]

- Foley, D., & Maguire, A. R. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085.

-

Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from chemistrysteps.com. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from organic-chemistry.org. [Link]

-

StudySmarter. (2023). Gabriel Synthesis: Amine Synthesis & Phthalimide Mechanism. Retrieved from studysmarter.us. [Link]

- Ramón, D. J., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(14), 7983-8085.

-

Chegg. (2017). Solved: How might a reductive amination be used to. Retrieved from chegg.com. [Link]

- Johnston, J. N., & Ready, J. M. (2014). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Accounts of Chemical Research, 47(5), 1543–1556.

-

YouTube. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. Retrieved from youtube.com. [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com. [Link]

-

YouTube. (2023). Reductive Amination. Retrieved from youtube.com. [Link]

- Kutonova, K. V., Trusova, M. E., Postnikov, P. S., Filimonov, V. D., & Parello, J. (2013).

-

Wikipedia. (n.d.). Phenylpropanolamine. Retrieved from en.wikipedia.org. [Link]

-

Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from masterorganicchemistry.com. [Link]

-

ResearchGate. (2016). Substitution of tosylate by sodium azide is SN1 or SN2?. Retrieved from researchgate.net. [Link]

-

U.S. Department of Justice, Drug Enforcement Administration. (n.d.). Conversion Factors for Controlled Substances. Retrieved from deadiversion.usdoj.gov. [Link]

- Berti, F., Ghelfi, F., Pagnoni, U. M., & Pinetti, A. (2000). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol.

Sources

- 1. Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Phenylpropanolamine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Phenylpropane-1,2-diamine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropane-1,2-diamine is a chiral vicinal diamine with significant potential in various fields of chemical research, particularly in medicinal chemistry and asymmetric catalysis. Its structure, featuring a phenyl group and two amine functionalities on a propane backbone, imparts unique stereochemical and reactive properties. This guide provides a comprehensive overview of the physical and chemical properties of 3-phenylpropane-1,2-diamine, detailed synthetic methodologies, and a discussion of its current and potential applications.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-phenylpropane-1,2-diamine is crucial for its application in research and development. While experimental data for this specific molecule is not extensively documented in publicly available literature, we can infer and compare some properties from closely related analogs.

General Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | |

| Molecular Weight | 150.22 g/mol | |

| CAS Number | 75543-73-6 |

Stereoisomer-Specific Properties

3-Phenylpropane-1,2-diamine possesses a chiral center at the second carbon of the propane chain, leading to the existence of (R)- and (S)-enantiomers. The properties of these enantiomers are critical for their application in stereoselective processes.

| Property | (2R)-3-phenylpropane-1,2-diamine | Source |

| CAS Number | 85612-59-5 | |

| Boiling Point | 284.8 °C | |

| Density | 1.025 g/cm³ | |

| Refractive Index | 1.561 |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for 3-phenylpropane-1,2-diamine are not widely published. However, based on its structure, the following characteristic signals can be anticipated:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, methine and methylene protons of the propane backbone, and the amine protons. The chemical shifts and coupling patterns of the diastereotopic protons on the propane chain would be of particular interest for stereochemical assignment.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl ring, as well as the three distinct carbon environments in the propane chain.

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary and secondary amine groups, C-H stretching for the aromatic and aliphatic components, and aromatic C=C stretching bands.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of benzyl and amine-containing compounds.

Part 2: Synthesis of 3-Phenylpropane-1,2-diamine

Proposed Synthetic Pathway from Phenylalaninol

A logical and stereochemically controlled synthesis of 3-phenylpropane-1,2-diamine can be envisioned starting from the readily available chiral amino alcohol, D- or L-phenylalaninol. This approach offers the advantage of retaining the stereochemical integrity of the starting material.

Figure 1: Proposed synthetic workflow for 3-phenylpropane-1,2-diamine.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Protection of the Amine Group of Phenylalaninol

-

Dissolve phenylalaninol in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base (e.g., triethylamine or diisopropylethylamine).

-

Slowly add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or benzyl chloroformate for Cbz protection) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous workup and purify the N-protected phenylalaninol by column chromatography.

Causality: The protection of the amine group is essential to prevent its interference in the subsequent activation of the hydroxyl group. The choice of protecting group will influence the final deprotection conditions.

Step 2: Activation of the Hydroxyl Group

-

Dissolve the N-protected phenylalaninol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C and add a base (e.g., triethylamine).

-

Add methanesulfonyl chloride or p-toluenesulfonyl chloride dropwise.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until the starting material is consumed.

-

Isolate the activated intermediate through an aqueous workup.

Causality: Conversion of the hydroxyl group into a good leaving group (mesylate or tosylate) is necessary for the subsequent nucleophilic substitution with an azide.

Step 3: Nucleophilic Substitution with Azide

-

Dissolve the activated N-protected intermediate in a polar aprotic solvent (e.g., DMF).

-

Add sodium azide and heat the reaction mixture (e.g., to 60-80 °C).

-

Monitor the reaction by TLC until the starting material has been fully converted.

-

After cooling, perform an aqueous workup and extract the azido-amine intermediate.

-

Purify the product by column chromatography.

Causality: The azide anion acts as a nitrogen nucleophile, displacing the leaving group to form the azido intermediate. This reaction typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon bearing the leaving group if it is a chiral center.

Step 4: Reduction of the Azide and Deprotection

-

Dissolve the azido-amine intermediate in a suitable solvent (e.g., methanol or ethanol).

-

For azide reduction, either:

-

Add a catalyst (e.g., 10% Pd/C) and subject the mixture to a hydrogen atmosphere.

-

Alternatively, use a reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

-

-

After the reduction is complete, proceed with the deprotection of the amine group.

-

For a Boc group, treat with an acid (e.g., trifluoroacetic acid or HCl in dioxane).

-

For a Cbz group, catalytic hydrogenation will typically cleave it concurrently with the azide reduction.

-

-

Neutralize the reaction mixture and perform an appropriate workup to isolate the final product, 3-phenylpropane-1,2-diamine.

-

Purify the final product by distillation or crystallization.

Causality: The reduction of the azide to a primary amine is a crucial step to introduce the second amino group. The choice of reducing agent and deprotection strategy must be compatible with the protecting group used.

Part 3: Applications in Drug Development and Asymmetric Catalysis

Chiral 1,2-diamines are privileged scaffolds in medicinal chemistry and are widely used as chiral ligands in asymmetric catalysis.

Potential in Drug Development

While specific pharmacological data for 3-phenylpropane-1,2-diamine is limited, its structural motifs are present in numerous biologically active compounds. Vicinal diamines are known to interact with various biological targets. For instance, derivatives of the structurally related 3-phenylpropane-1,2-diol have shown potential as neuromodulators and as intermediates in the synthesis of angiogenesis inhibitors.[3] This suggests that derivatives of 3-phenylpropane-1,2-diamine could be explored for similar or novel therapeutic applications. The presence of two amine groups allows for diverse functionalization to create libraries of compounds for screening.

Application in Asymmetric Catalysis

Chiral diamines are highly effective ligands for a variety of metal-catalyzed asymmetric transformations. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction.

Figure 2: General scheme for the application of 3-phenylpropane-1,2-diamine in asymmetric catalysis.

Potential applications for 3-phenylpropane-1,2-diamine as a chiral ligand include:

-

Asymmetric Hydrogenation and Transfer Hydrogenation: The diamine can form complexes with ruthenium, rhodium, or iridium, which are highly effective catalysts for the enantioselective reduction of ketones and imines to chiral alcohols and amines, respectively.

-

Asymmetric C-C Bond Formation: Metal complexes of chiral diamines can catalyze a range of carbon-carbon bond-forming reactions, such as asymmetric allylic alkylations and aldol reactions.

-

Chiral Auxiliary: The diamine itself can be used as a chiral auxiliary, temporarily attached to a substrate to direct a stereoselective reaction before being cleaved and recovered.

Conclusion

3-Phenylpropane-1,2-diamine is a valuable chiral building block with significant untapped potential. While a comprehensive dataset of its physical and chemical properties is still emerging, its structural relationship to well-studied chiral diamines and amino alcohols provides a strong foundation for its exploration in both medicinal chemistry and asymmetric synthesis. The synthetic route proposed herein offers a reliable pathway for accessing this compound in an enantiomerically pure form, paving the way for further research into its applications. As the demand for stereochemically pure compounds continues to grow, the importance of versatile chiral building blocks like 3-phenylpropane-1,2-diamine will undoubtedly increase.

References

-

Dufrasne, F., & Nève, J. (2004). Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from ψ-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. Monatshefte für Chemie / Chemical Monthly, 135(11), 1433–1440. [Link]

Sources

An In-depth Technical Guide to 3-phenylpropane-1,2-diamine

This guide provides a comprehensive overview of 3-phenylpropane-1,2-diamine, a vicinal diamine with significant potential in medicinal chemistry and synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, potential applications, and safety considerations.

Section 1: Core Identifiers and Chemical Properties

3-phenylpropane-1,2-diamine is a chiral organic compound featuring a phenyl group attached to a propane backbone, with amine functionalities at the C1 and C2 positions. Its structure lends itself to a variety of chemical modifications and applications, particularly as a scaffold in the design of bioactive molecules.

| Identifier | Value | Source |

| CAS Number | 75543-73-6 | |

| Molecular Formula | C₉H₁₄N₂ | N/A |

| Molecular Weight | 150.22 g/mol | N/A |

| IUPAC Name | 3-phenylpropane-1,2-diamine | N/A |

Section 2: Synthesis of 3-phenylpropane-1,2-diamine

While a specific, detailed experimental protocol for the synthesis of 3-phenylpropane-1,2-diamine is not widely published, a general synthetic route has been described.[1] Additionally, established methods for the synthesis of related vicinal diamines provide a strong foundation for its preparation in a laboratory setting.

General Synthetic Approach

A reported synthesis of 3-phenylpropane-1,2-diamine starts from phenol and acetone, reacting with methylamine in the presence of ethylamine.[1] This method suggests a multi-step process likely involving the formation of a phenylpropanone intermediate followed by reductive amination.

Caption: General synthesis pathway for 3-phenylpropane-1,2-diamine.

Diastereoselective Synthesis of Related Vicinal Diamines

For research requiring stereochemical control, the synthesis of chiral vicinal diamines is crucial. A well-documented procedure for the diastereoselective synthesis of the related compound, 1,2-diamino-1-phenylpropane, starts from N-trifluoroacetylnorephedrine. This method offers a pathway to control the stereochemistry of the final diamine product.

The key steps in this process involve the protection of the amino group, activation of the hydroxyl group, and subsequent nucleophilic substitution with an azide, followed by reduction. The choice of protecting group is critical to prevent side reactions.

Caption: Diastereoselective synthesis of a related vicinal diamine.

Section 3: Applications in Drug Development

Vicinal diamines are a common and important structural motif in many biologically active molecules and pharmaceutical agents.[2] The structural features of 3-phenylpropane-1,2-diamine make it an attractive scaffold for the development of novel therapeutics, particularly as an enzyme inhibitor.

Aminopeptidase N (APN) Inhibition

Derivatives of 3-phenylpropane-1,2-diamine have been investigated as inhibitors of Aminopeptidase N (APN), a key metalloprotease involved in tumor cell invasion and metastasis. In one study, a novel class of inhibitors was designed using the 3-phenylpropane-1,2-diamine scaffold. One particular derivative demonstrated potent and selective inhibitory activity against APN with an IC₅₀ value of 15.5 ± 1.2 µM.[3] This finding highlights the potential of this chemical backbone in the development of new anti-cancer agents.

The likely mechanism of inhibition involves the coordination of the diamine nitrogens to the zinc ion in the active site of APN, mimicking the binding of natural substrates.

Caption: Proposed mechanism of APN inhibition.

Other Potential Applications

The structural similarity of 3-phenylpropane-1,2-diamine to other bioactive molecules suggests its potential in other therapeutic areas. For instance, related phenylpiperazinepropane derivatives have been explored for their antitussive activity. Furthermore, its ability to inhibit carboxypeptidase A, an enzyme involved in insulin degradation, suggests a potential role in metabolic research.[1]

Section 4: Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - Multiplets in the aromatic region (approx. 7.2-7.4 ppm) corresponding to the phenyl protons.- A complex set of multiplets in the aliphatic region (approx. 2.5-3.5 ppm) for the methine and methylene protons of the propane backbone.- Broad singlets for the amine protons, the chemical shift of which would be dependent on solvent and concentration. |

| ¹³C NMR | - Signals in the aromatic region (approx. 125-140 ppm).- Aliphatic signals for the three carbons of the propane backbone (approx. 40-60 ppm). |